3-Methoxybenzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-8-6-3-2-4-7(9)5-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVAZEHZOPDGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074652 | |

| Record name | Benzenethiol, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15570-12-4 | |

| Record name | 3-Methoxybenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15570-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3GP933SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxybenzenethiol chemical structure and formula

An In-Depth Technical Guide to 3-Methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 15570-12-4), a key reagent in organic synthesis with applications in the pharmaceutical and fragrance industries.[1] This document details its chemical structure, physicochemical properties, spectroscopic data, experimental protocols for its synthesis and handling, and relevant safety information. The information is presented to support its use in research and development environments.

Chemical Structure and Properties

This compound, also known as m-methoxythiophenol or 3-mercaptoanisole, is an aromatic thiol compound.[1][2] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a thiol group (-SH) at the meta position.[1]

Chemical Formula and Structure

The chemical formula for this compound is C₇H₈OS.[1][2]

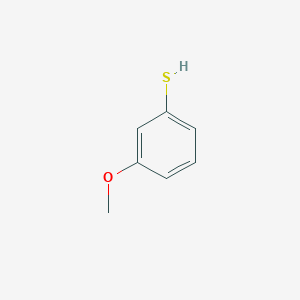

Caption: 2D structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] It is soluble in organic solvents like methanol, benzene, and toluene, but not miscible with water.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈OS | [1][2] |

| Molecular Weight | 140.20 g/mol | [2] |

| CAS Number | 15570-12-4 | [1] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.13 g/mL at 25 °C | [3] |

| Boiling Point | 223-226 °C (lit.) | [3] |

| 74.5 °C at 2.0 Torr | [4] | |

| Refractive Index (n²⁰/D) | 1.587 (lit.) | [3] |

| pKa | 6.36 ± 0.10 (Predicted) | [1] |

| Flash Point | 96 °C (205 °F) | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features and Peaks | Reference(s) |

| ¹H NMR (in CDCl₃) | Aromatic Protons (Ar-H): δ 6.6-7.2 ppm (multiplet, 4H). Methoxy Protons (-OCH₃): δ ~3.76 ppm (singlet, 3H). Thiol Proton (-SH): δ ~3.45 ppm (singlet, 1H). | [1] |

| ¹³C NMR | Aromatic Carbons: Peaks typically appear between δ 100-160 ppm. Methoxy Carbon (-OCH₃): A peak is observed around δ 55 ppm. | [5] |

| Infrared (IR) | Key absorptions include S-H stretching (around 2550 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹). The technique is often performed on a neat (liquid) sample. | [2][3] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 140. A significant fragment is often seen at m/z = 125, corresponding to the loss of a methyl group (-CH₃). | [2][3] |

Experimental Protocols

Synthesis Protocol via Copper-Catalyzed Thiolation

This protocol describes a general method for the synthesis of aryl thiols from aryl iodides, which can be applied to produce this compound from 3-iodoanisole (B135260).[7] This method is noted for being a form of green chemistry.[7]

Materials:

-

3-Iodoanisole (1 mmol)

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O, 3 mmol)

-

Copper powder (0.1 mmol)

-

1,2-Ethanedithiol (B43112) (0.1 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO, 2 mL)

-

5% Hydrochloric acid (aq)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Test tube with magnetic stir bar

-

Oil bath

Procedure:

-

To a test tube containing a magnetic stir bar, add 3-iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide nonahydrate (720.54 mg, 3 mmol).[7]

-

Add 2 mL of DMSO to the test tube.[7]

-

Flush the test tube with an inert gas, such as argon.[7]

-

Add 1,2-ethanedithiol (8.4 μL, 0.1 mmol) to the reaction mixture.[7]

-

Stir the mixture in an oil bath preheated to 100 °C for 20 hours.[7]

-

After 20 hours, remove the test tube from the oil bath and allow it to cool to room temperature.[7]

-

Partition the reaction mixture between 5% aqueous HCl and ethyl acetate.[7]

-

Separate the organic layer. Wash it sequentially with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum to yield the crude product.[7]

-

Purify the crude product by column chromatography using an ethyl acetate/n-hexane eluent system to obtain pure this compound.[7]

Safe Handling and Storage Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use only in a chemical fume hood.[5] If inhalation risk is high, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[5]

Handling Procedures:

-

Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) as it is air-sensitive.[5]

-

Avoid contact with eyes, skin, and clothing.[5]

-

Avoid inhalation of vapor or mist.[5]

-

Keep the container tightly closed when not in use.[5]

-

Facilities must be equipped with an eyewash station and a safety shower.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]

-

Store in a tightly sealed container under an inert atmosphere to prevent degradation.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic chemistry.[1]

-

Organic Synthesis: It is used as a reagent to introduce the 3-methoxyphenylthio moiety into various molecular scaffolds. Its thiol group is highly reactive and can participate in nucleophilic substitution and oxidation reactions.[1]

-

Pharmaceuticals: The structural motif is found in various biologically active compounds, making it a valuable intermediate in drug discovery and development.

-

Other Industries: It also finds use in the manufacturing of dyes and as a fragrance ingredient in the perfumery industry.[1]

Safety and Hazard Information

This compound is a hazardous substance and must be handled with care.

-

Hazard Statements: The compound is harmful if swallowed, harmful in contact with skin, and may be harmful if inhaled.[2] It causes skin and serious eye irritation.[2]

-

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

-

-

In all cases of exposure, seek immediate medical attention.[1][5]

References

- 1. This compound(15570-12-4) 1H NMR spectrum [chemicalbook.com]

- 2. 4-METHOXYBENZENETHIOL(696-63-9) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. google.com [google.com]

- 7. spectrabase.com [spectrabase.com]

3-Methoxybenzenethiol molecular weight and mass

An In-depth Technical Guide on 3-Methoxybenzenethiol: Molecular Weight and Mass

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the molecular weight and mass of this compound, a compound of interest in various synthetic and pharmaceutical applications.

Quantitative Data Summary

The molecular weight and mass of this compound have been determined through computational methods and are presented below. These values are critical for stoichiometric calculations, analytical method development, and mass spectrometry analysis.

| Parameter | Value | Source |

| Molecular Weight | 140.20 g/mol | PubChem[1], ChemScene[2], Simson Pharma[3] |

| 140.2 g/mol | ChemBK[4] | |

| 140.21 g/mol | Stenutz[5] | |

| Monoisotopic Mass | 140.02958605 Da | PubChem[1], Guidechem[6] |

| Exact Mass | 140.02958605 Da | PubChem[1] |

Conceptual Relationship: Molecular Weight vs. Mass

The terms molecular weight and monoisotopic mass are often used in chemical literature, and it is crucial to understand their distinction, particularly in the context of mass spectrometry. The following diagram illustrates the relationship between these concepts.

Caption: Relationship between isotopes, monoisotopic mass, and molecular weight.

Experimental Protocol: Determination of Molecular Mass by Mass Spectrometry

The precise molecular mass of this compound can be experimentally verified using high-resolution mass spectrometry. A general workflow for this determination is outlined below.

Objective: To determine the accurate monoisotopic mass of this compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, FT-ICR)

-

Liquid Chromatograph (for sample introduction, optional)

-

Syringe Pump

Materials:

-

This compound sample

-

High-purity solvent (e.g., acetonitrile, methanol)

-

Calibrant solution

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent to a final concentration of approximately 1 µg/mL.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard calibrant solution to ensure high mass accuracy.

-

Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in negative ion mode to deprotonate the thiol group.

-

Mass Analysis: The ionized molecules are transferred to the mass analyzer, and the mass-to-charge ratio (m/z) is measured with high resolution and accuracy.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion of this compound. The measured monoisotopic mass is then calculated from the observed m/z value.

The following diagram illustrates the experimental workflow.

Caption: A typical workflow for the experimental determination of molecular mass.

References

Synonyms for 3-Methoxybenzenethiol (e.g., 3-Mercaptoanisole, 3-Methoxythiophenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methoxybenzenethiol, a versatile chemical compound known by several synonyms, including 3-Mercaptoanisole and 3-Methoxythiophenol. This document consolidates essential information on its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in pharmaceutical development.

Chemical Identity and Synonyms

This compound is an aromatic thiol compound characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) and a thiol group (-SH) at positions 1 and 3, respectively.[1] This seemingly simple structure offers a versatile platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[1]

The compound is recognized by several synonyms across different chemical databases and suppliers. A comprehensive list of these synonyms is provided in the table below.

| Primary Name | Synonyms |

| This compound | 3-Mercaptoanisole, 3-Methoxythiophenol, m-Methoxybenzenethiol, m-Methoxythiophenol, Benzenethiol, 3-methoxy-, meta-Methoxybenzenethiol, 3-METHOXYBENZENTHIOL, 3-Methoxy-benzenethiol, 3-methoxybenzene-1-thiol, Methoxybenzenethiol, meta-thioguaiacol, 3-Mercaptoanisol, 2-Thioanisole, 3-METHOXYPHENYLMERCAPTAN |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong and unpleasant odor.[1] It is generally soluble in organic solvents such as methanol, benzene, hexane, toluene, and dichloromethane, but not miscible or is difficult to mix with water.[4][5] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 15570-12-4 | [2] |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [2][3] |

| Boiling Point | 223-226 °C (lit.) | [4][6] |

| Density | 1.13 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n20/D) | 1.587 (lit.) | [4][6] |

| Flash Point | 96 °C (204.8 °F) - closed cup | |

| Storage Temperature | 2-8°C | [4] |

| Purity | >98.0% (GC) | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the preparation of a key pharmaceutical intermediate.

Synthesis of this compound from Aryl Iodides

A general method for the synthesis of aryl thiols from aryl iodides can be adapted for the preparation of this compound.[8] This procedure involves a copper-catalyzed reaction with sodium sulfide.

Experimental Workflow:

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15570-12-4 [chemicalbook.com]

- 5. 3-Methoxythiophenol, 97% | Fisher Scientific [fishersci.ca]

- 6. 3-甲氧基苯硫酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 15570-12-4 | TCI AMERICA [tcichemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to 3-Methoxybenzenethiol (CAS 15570-12-4): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzenethiol, also known as m-methoxythiophenol, is an organosulfur compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a methoxy (B1213986) group and a thiol group on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of a wide range of molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and notable applications of this compound, with a focus on its emerging role in the development of novel therapeutic agents. The strategic incorporation of the 3-methoxyphenylthio moiety has been explored in the design of compounds with potential antiproliferative and antibacterial activities.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling and application in a laboratory setting.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.[1][2][3][4][5]

| Property | Value |

| CAS Number | 15570-12-4 |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol [1][2][3][4] |

| IUPAC Name | This compound[4][5] |

| Synonyms | m-Methoxybenzenethiol, m-Methoxythiophenol, 3-Mercaptoanisole[1][6] |

| Appearance | Colorless to light yellow liquid[6] |

| Odor | Stench[2][7] |

| Boiling Point | 223-226 °C (lit.)[2][3] |

| Density | 1.13 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index (n20/D) | 1.587 (lit.)[2][3] |

| Flash Point | 96 °C (204.8 °F) - closed cup[3][7] |

| Solubility | Insoluble in water; soluble in methanol, benzene, hexane, toluene, and dichloromethane.[2][6] |

| pKa | 6.36 ± 0.10 (Predicted)[2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7][8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3][7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[3]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat, sparks, and flame.[2][7] It is incompatible with strong bases and oxidizing agents.[8][9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reduction of a corresponding sulfonyl chloride or the reaction of an aryl halide with a sulfur source.

General Synthesis of Aryl Thiols from Aryl Iodides

A general and efficient method for the synthesis of aryl thiols, including this compound, from aryl iodides has been reported.[4] This copper-catalyzed reaction offers a green chemistry approach.

Experimental Protocol:

-

Reaction Setup: To a test tube equipped with a magnetic stir bar, add the aryl iodide (e.g., 3-iodoanisole, 1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O, 720.54 mg, 3 mmol).

-

Solvent Addition: Add 2 mL of dimethyl sulfoxide (B87167) (DMSO) to the test tube.

-

Inert Atmosphere: Flush the test tube with an inert gas, such as argon.

-

Reagent Addition: Add 1,2-ethanedithiol (B43112) (8.4 μL, 0.1 mmol) to the reaction mixture.

-

Heating: Stir the mixture in a preheated oil bath at 100 °C for 20 hours.

-

Work-up: After cooling to room temperature, partition the reaction mixture between 5% aqueous HCl and ethyl acetate (B1210297) (EtOAc).

-

Extraction: Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and n-hexane as the eluent to yield the desired aryl thiol.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. chemscene.com [chemscene.com]

- 4. Methoxy and Thiophene Chalcone Derivatives Against Multidrug-resistant Bacteria: Synthesis, in Vitro Evaluation, and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 15570-12-4 | Benchchem [benchchem.com]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa and Acidity of 3-Methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-Methoxybenzenethiol. It is designed to be a valuable resource for professionals in research and drug development, offering detailed information on the physicochemical properties, experimental determination of acidity, and the underlying chemical principles governing its behavior.

Core Concepts: Acidity and pKa of this compound

This compound, also known as m-methoxythiophenol, is an aromatic thiol whose acidity is primarily determined by the dissociation of the proton from the sulfhydryl (-SH) group. The equilibrium for this dissociation in a solvent (H₂O) can be represented as follows:

CH₃OC₆H₄SH + H₂O ⇌ CH₃OC₆H₄S⁻ + H₃O⁺

The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. It is the equilibrium constant for this dissociation reaction. The pKa, which is the negative logarithm of the Ka, is more commonly used to express acidity on a logarithmic scale. A lower pKa value indicates a stronger acid.

The acidity of this compound is influenced by the electronic effects of the methoxy (B1213986) (-OCH₃) substituent on the benzene (B151609) ring. In the meta position, the methoxy group primarily exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This inductive withdrawal stabilizes the resulting thiolate anion (CH₃OC₆H₄S⁻) by delocalizing the negative charge, thereby increasing the acidity of the thiol compared to the unsubstituted benzenethiol.

Quantitative Data on the Acidity of this compound

The following table summarizes the available quantitative data for the pKa of this compound and related compounds for comparative analysis.

| Compound | pKa Value | Measurement Conditions | Reference |

| This compound | 6.07 - 6.99 (experimental range for meta-substituted benzenethiols) | 20% water-ethanol, 20°C | [Chuchani and Frohlich, 1971][1][2] |

| This compound | 6.36 ± 0.10 (Predicted) | Computational Prediction | [ChemicalBook] |

| Benzenethiol | 6.62 | Water | [Wikipedia] |

Experimental Protocol: Spectrophotometric Determination of pKa

The pKa of an aromatic thiol like this compound can be accurately determined using spectrophotometric titration. This method relies on the difference in the ultraviolet-visible (UV-Vis) absorption spectra of the protonated (thiol) and deprotonated (thiolate) forms of the molecule.

Principle

The thiol and its conjugate base, the thiolate anion, exhibit different molar absorptivities at specific wavelengths. By measuring the absorbance of a solution of this compound at various pH values, the ratio of the concentrations of the two species can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation:

pKa = pH + log₁₀([Thiol]/[Thiolate])

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH), standardized solution (e.g., 0.1 M)

-

Buffer solutions covering a pH range from approximately 5 to 8 (e.g., phosphate (B84403) or acetate (B1210297) buffers)

-

Deionized water

-

Ethanol (B145695) (for preparing stock solutions if necessary)

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks, pipettes, and cuvettes

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent. Due to the limited water solubility of some thiols, a co-solvent like ethanol may be used, and the final concentration of the organic solvent should be kept low and constant across all measurements.

-

Determination of λmax:

-

Record the UV-Vis spectrum of the fully protonated form of this compound by dissolving it in a highly acidic solution (e.g., pH 1).

-

Record the UV-Vis spectrum of the fully deprotonated form (thiolate) by dissolving it in a highly basic solution (e.g., pH 11).

-

Identify the wavelength(s) (λmax) where the difference in absorbance between the two forms is maximal.

-

-

Spectrophotometric Titration:

-

Prepare a series of solutions with a constant total concentration of this compound but varying pH values, spanning the expected pKa. This is achieved by adding precise volumes of the stock solution to a series of buffer solutions of known pH.

-

Measure the absorbance of each solution at the predetermined λmax.

-

Measure the pH of each solution accurately using a calibrated pH meter.

-

-

Data Analysis:

-

Calculate the ratio of the deprotonated to protonated forms ([Thiolate]/[Thiol]) for each pH value using the measured absorbances and the absorbances of the fully protonated (A_acid) and fully deprotonated (A_base) forms: [Thiolate]/[Thiol] = (A - A_acid) / (A_base - A) where A is the absorbance at a given pH.

-

Plot pH (y-axis) versus log₁₀([Thiolate]/[Thiol]) (x-axis).

-

The pKa is the pH at which the concentration of the thiol and thiolate are equal, which corresponds to the y-intercept of the plot where log₁₀([Thiolate]/[Thiol]) = 0.

-

Visualizations

Logical Relationship of Substituent Effects on Acidity

The following diagram illustrates the electronic effects of the methoxy group at the meta position on the acidity of the thiol group.

Caption: Electronic effects influencing the acidity of this compound.

Experimental Workflow for Spectrophotometric pKa Determination

The diagram below outlines the key steps in the experimental determination of the pKa of this compound using spectrophotometry.

Caption: Experimental workflow for pKa determination via spectrophotometry.

References

- 1. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect | Semantic Scholar [semanticscholar.org]

- 2. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 3-Methoxybenzenethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxybenzenethiol (CAS No. 15570-12-4), a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and outlines the logical workflow for such experiments.

Solubility Profile of this compound

This compound is a clear, colorless to light yellow liquid. Its solubility is dictated by its molecular structure, which includes a polar thiol group (-SH) and a methoxy (B1213986) group (-OCH3) attached to a nonpolar benzene (B151609) ring. This amphiphilic nature influences its miscibility with a range of organic solvents.

Based on available data, the solubility of this compound in various organic solvents is qualitatively described as follows.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Solubility Description |

| Polar Protic | Methanol | Soluble[1][2][3] |

| Aromatic | Benzene | Soluble[1][2][3] |

| Toluene | Soluble[1][2][3] | |

| Aliphatic | Hexane | Soluble[1][2][3] |

| Halogenated | Dichloromethane | Soluble[1][2][3] |

| Aqueous | Water | Not miscible or difficult to mix[1][2][3] |

Experimental Protocol for Determination of Solubility

The following is a generalized, detailed methodology for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Vials for sample analysis

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that saturation is achieved. b. Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to allow for equilibration. A typical duration is 24 to 48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute. b. Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets or solid impurities.

-

Analysis: a. Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations. b. Analyze the calibration standards and the filtered saturated sample using a pre-validated analytical method (e.g., GC or HPLC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the saturated sample by interpolating its analytical response from the calibration curve.

-

Data Reporting: a. Express the solubility as a concentration, typically in g/100 mL, mg/mL, or mol/L. b. Report the temperature at which the solubility was determined. c. The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

References

3-Methoxybenzenethiol: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling and melting points of 3-Methoxybenzenethiol (CAS No. 15570-12-4), a compound of interest in various chemical and pharmaceutical research fields. This document collates available data, presents detailed experimental protocols for property determination, and offers visual representations of these methodologies.

Physicochemical Data Summary

This compound, also known as m-methoxythiophenol or 3-mercaptoanisole, is a substituted aromatic thiol. The quantitative data regarding its key physical properties are summarized below. A notable discrepancy exists in the reported melting point, with most sources indicating it is a liquid at ambient temperatures. The high decomposition temperature reported by one source is likely anomalous or refers to a different thermal event.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 223-226 °C | at 760 mmHg (atmospheric pressure) | [1] |

| 114 °C | at 20 mmHg | ||

| 99 °C | at 8 mmHg | ||

| 80 °C | at 40 mmHg | ||

| 74.5 °C | at 2.0 Torr | [2] | |

| Melting Point | Not typically reported; it is a liquid at room temperature. | Ambient | [3][4][5] |

| 264.4-268.3 °C | (decomposes) - Note: This value is inconsistent with other sources. | [2] | |

| Density | 1.13 g/mL | at 25 °C | [1] |

| Refractive Index | 1.585-1.589 | at 20 °C | [4] |

Experimental Protocols

Accurate determination of boiling and melting points is crucial for compound identification and purity assessment. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

Given that this compound is a liquid at room temperature, this protocol would be applicable if the compound were to be solidified at sub-ambient temperatures or for solid derivatives.

Objective: To determine the temperature range over which a solid sample melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if starting with larger crystals)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm for an accurate measurement.[6]

-

Measurement: a. Insert the capillary tube into the heating block of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. c. For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point. d. Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium. e. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). f. Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[7][8]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample like this compound.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., a Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Sample Preparation: Add about 0.5 mL of this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the liquid sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb.

-

Immersion: Suspend the thermometer and the attached test tube in the Thiele tube, making sure the sample is immersed in the oil.[9]

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure uniform heat distribution through convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Measurement: Turn off the heat source. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10]

Visualized Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | 15570-12-4 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. meta-thioguaiacol, 15570-12-4 [thegoodscentscompany.com]

- 4. 3-Methoxythiophenol CAS 15570-12-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

Electron-donating effects of the methoxy group in 3-Methoxybenzenethiol

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy (B1213986) Group in 3-Methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the electronic effects of the methoxy group (-OCH3) when positioned meta to the thiol group (-SH) in this compound. It explores the dual nature of the methoxy group's electronic influence—its inductive and resonance effects—and the resulting impact on the molecule's acidity, reactivity, and spectroscopic characteristics. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key analytical and synthetic procedures, and uses visualizations to clarify complex relationships, serving as a critical resource for professionals in chemical research and drug development.

Introduction to Electronic Effects in this compound

This compound, also known as m-methoxythiophenol, is an aromatic thiol whose chemical properties are significantly influenced by its substituent groups.[1] The interplay between the thiol and methoxy groups dictates its behavior in chemical reactions and its potential applications, including in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Understanding the electronic effects of the methoxy group is paramount to predicting and manipulating the molecule's reactivity.

The methoxy group is a classic example of a substituent with dual electronic effects:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene (B151609) ring through the sigma (σ) bonds.[3]

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the pi (π) system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[3]

In this compound, the methoxy group is in the meta position relative to the thiol. At this position, the electron-donating resonance effect does not directly conjugate with the thiol group. Consequently, the electron-withdrawing inductive effect becomes the dominant influence on the thiol's properties.[3][4]

Impact on Physicochemical Properties

The dominance of the inductive effect at the meta position has measurable consequences on the acidity and reactivity of this compound.

Acidity (pKa)

The acidity of a thiol is determined by the stability of its conjugate base, the thiophenolate anion. The meta-methoxy group, through its electron-withdrawing inductive effect, helps to delocalize and stabilize the negative charge on the sulfur atom of the thiophenolate. This stabilization makes the thiol more acidic compared to unsubstituted benzenethiol (B1682325). This is quantitatively supported by Hammett constants, where the methoxy group has a positive σ_meta value, indicating its electron-withdrawing nature at that position, which in turn favors the ionization of the acidic proton.[3][5] The predicted pKa for this compound is approximately 6.36, which is lower (more acidic) than that of benzenethiol (pKa ≈ 6.6).[1]

Nucleophilicity and Reactivity

The thiol group is a primary center for nucleophilic activity, readily reacting with a wide range of electrophiles.[2] Its reactivity can be enhanced by deprotonation to the more potent thiolate anion.[2] While the electron-withdrawing inductive effect of the meta-methoxy group slightly reduces the electron density on the sulfur atom, making the neutral thiol a slightly weaker nucleophile, its effect on increasing the acidity is often more significant in base-catalyzed reactions where the more nucleophilic thiolate is the active species.

Furthermore, the methoxy group acts as an ortho, para-director for electrophilic aromatic substitution on the benzene ring, though such reactions are less common than reactions at the thiol group.

Data Presentation

Quantitative data for this compound is summarized in the following tables for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15570-12-4 | [1][6] |

| Molecular Formula | C₇H₈OS | [6][7] |

| Molecular Weight | 140.20 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 223-226 °C | [8] |

| Density | 1.13 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.587 | [8] |

| Predicted pKa | 6.36 ± 0.10 | [1] |

Table 2: Hammett Substituent Constants for the Methoxy Group

| Constant | Value | Electronic Effect Indicated | Reference |

| σ_meta | +0.12 | Electron-withdrawing (Inductive > Resonance) | [3] |

| σ_para | -0.27 | Electron-donating (Resonance > Inductive) | [3][9] |

Table 3: Spectroscopic Data for this compound

| Spectrum | Peak / Chemical Shift (δ) | Assignment | Reference |

| ¹H NMR | ~7.1-7.3 ppm (m) | Aromatic Protons (C-H) | [10] |

| ~6.7-6.9 ppm (m) | Aromatic Protons (C-H) | [10] | |

| ~3.8 ppm (s) | Methoxy Protons (-OCH₃) | [10] | |

| ~3.4 ppm (s) | Thiol Proton (-SH) | [10] | |

| ¹³C NMR | ~160 ppm | C-OCH₃ | [11] |

| ~130 ppm | C-SH | [11] | |

| ~120, 114, 113 ppm | Aromatic C-H | [11] | |

| ~55 ppm | -OCH₃ | [11] | |

| FTIR (cm⁻¹) | ~2550 cm⁻¹ | S-H stretch | [6] |

| ~2830, 2950 cm⁻¹ | C-H stretch (sp³) | [6] | |

| ~3050 cm⁻¹ | C-H stretch (sp²) | [6] | |

| ~1250, 1040 cm⁻¹ | C-O stretch (asymmetric, symmetric) | [6] |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Electronic effects of the methoxy group in the meta position.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound from 3-Iodoanisole

This protocol is adapted from a general procedure for the synthesis of aryl thiols.[12]

-

Materials: 3-Iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O, 720.54 mg, 3 mmol), 1,2-ethanedithiol (8.4 μL, 0.1 mmol), Dimethyl sulfoxide (B87167) (DMSO, 2 mL), 5% aq. HCl, Ethyl acetate (EtOAc), water, brine, Sodium sulfate (B86663) (Na₂SO₄).

-

Procedure:

-

To a test tube equipped with a magnetic stir bar, add 3-iodoanisole, copper powder, and Na₂S·9H₂O.

-

Add DMSO to the test tube.

-

Flush the test tube with argon to create an inert atmosphere.[12]

-

Add 1,2-ethanedithiol to the reaction mixture.

-

Place the test tube in a pre-heated oil bath and stir the mixture at 100 °C for 20 hours.[12]

-

After 20 hours, remove the mixture from the oil bath and allow it to cool to ambient temperature.

-

Partition the reaction mixture between 5% aqueous HCl and ethyl acetate.

-

Separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under vacuum using a rotary evaporator.

-

Purify the resulting crude product by column chromatography using an ethyl acetate/n-hexane eluent system to yield pure this compound.[12]

-

Determination of pKa by Potentiometric Titration

This is a general protocol for determining the acid dissociation constant of a weakly acidic compound.[13]

-

Materials: this compound, deionized water, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl, standard pH buffers (4, 7, 10).

-

Apparatus: Calibrated potentiometer (pH meter) with a suitable electrode, magnetic stirrer, burette.

-

Procedure:

-

Prepare a ~1 mM aqueous solution of this compound. Due to low water solubility, a co-solvent may be necessary, and the apparent pKa will be determined.

-

Calibrate the pH meter using the standard buffers.[13]

-

Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.

-

Add 0.15 M KCl solution to maintain a constant ionic strength.[13]

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[13]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH from a burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches ~12.

-

Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will be sigmoidal.

-

The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the curve.[14] This can be determined from the first derivative of the titration curve.

-

Perform at least three titrations to ensure reliability and calculate the average pKa.[13]

-

Spectroscopic Characterization (NMR)

This protocol outlines the general procedure for acquiring NMR spectra.

-

Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 or 400 MHz).[11][15]

-

Materials: this compound sample, deuterated solvent (e.g., Chloroform-d, CDCl₃), NMR tubes.

-

Procedure for ¹H and ¹³C NMR:

-

Dissolve a small amount of the purified this compound sample (5-10 mg) in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the spectra according to the instrument's standard operating procedures. For ¹H NMR, typical experiments involve 16-32 scans. For ¹³C NMR, more scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the resulting Free Induction Decay (FID) data (Fourier transform, phase correction, and baseline correction) to obtain the frequency-domain NMR spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[11]

-

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 15570-12-4 | Benchchem [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Methoxy group - Wikipedia [en.wikipedia.org]

- 5. web.viu.ca [web.viu.ca]

- 6. This compound | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 15570-12-4 [chemicalbook.com]

- 9. Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors [mdpi.com]

- 10. This compound(15570-12-4) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-depth Technical Guide to the Nucleophilicity of the Thiol Group in 3-Methoxybenzenethiol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the chemical principles governing the nucleophilic character of the thiol group in 3-methoxybenzenethiol. It includes quantitative data, comprehensive experimental protocols, and visual diagrams to elucidate key concepts and workflows.

Introduction: The Thiol Group as a Versatile Nucleophile

This compound is an aromatic thiol whose utility in organic synthesis and medicinal chemistry is largely defined by the nucleophilic reactivity of its sulfhydryl (-SH) group. The sulfur atom, possessing lone pairs of electrons and high polarizability, acts as a potent nucleophile, particularly in its deprotonated thiolate (S⁻) form.[1][2] This reactivity enables its participation in a wide array of chemical transformations, including nucleophilic substitution (Sₙ2), conjugate additions (Michael additions), and nucleophilic aromatic substitution (SₙAr) reactions.[1] Understanding the intrinsic nucleophilicity of this moiety, and how it is modulated by the electronic effects of the 3-methoxy substituent, is critical for its effective application in the synthesis of novel chemical entities.

Core Concepts: Acidity and the Thiolate Anion

The nucleophilic activity of a thiol is fundamentally linked to its acidity (pKₐ). The protonated thiol group is a relatively weak nucleophile.[3] Deprotonation by a base yields the conjugate base, the thiolate anion, which is a significantly more potent nucleophile due to its negative charge.[3][4] The concentration of this highly reactive thiolate species at a given pH is determined by the thiol's pKₐ value, as described by the Henderson-Hasselbalch equation.

For this compound, the pKₐ is a key parameter dictating its reactive potential in a given chemical environment. A lower pKₐ value signifies a more acidic thiol, which in turn means a higher proportion of the molecule will exist as the reactive thiolate anion at physiological or neutral pH.[4]

Electronic Influence of the 3-Methoxy Group

The substituent on the aromatic ring plays a crucial role in modulating the thiol's pKₐ and the thiolate's nucleophilicity. The 3-methoxy group (a meta-substituent) influences the electronic density of the thiol group through two primary effects:

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect that pulls electron density from the ring. This effect tends to stabilize the thiolate anion, making the thiol more acidic (lowering the pKₐ).

-

Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance. However, for a meta-substituent, this resonance donation does not extend to the carbon atom bearing the thiol group. Therefore, the resonance effect is significantly weaker compared to an ortho or para substituent.

The interplay of these effects determines the overall electron density at the sulfur atom and the stability of the thiolate anion.

Caption: Electronic effects of the 3-methoxy group on thiol nucleophilicity.

Quantitative Data and Analysis

Precise quantification of nucleophilicity allows for the prediction of reaction kinetics and outcomes. Key parameters include the thiol's pKₐ and the nucleophilicity parameter N derived from linear free-energy relationships like the Mayr-Patz equation.

Physicochemical Properties

The predicted pKₐ value for this compound provides a quantitative measure of its acidity.

| Parameter | Value | Source |

| Predicted pKₐ | 6.36 ± 0.10 | [5][6] |

| Molecular Formula | C₇H₈OS | [5][7] |

| Molecular Weight | 140.20 g/mol | [5][7] |

Comparative Nucleophilicity of Substituted Thiophenolates

| Nucleophile | Substituent | N | s |

| 4-Methylbenzenethiolate | 4-CH₃ | 16.92 | 0.82 |

| Benzenethiolate | H | 16.14 | 0.86 |

| 4-Chlorobenzenethiolate | 4-Cl | 15.13 | 0.90 |

| 4-Nitrobenzenethiolate | 4-NO₂ | 12.82 | 1.00 |

Data sourced from a study on reactions with quinone methides in DMSO at 20 °C.[8]

Based on the electron-withdrawing inductive effect of the 3-methoxy group, the nucleophilicity parameter N for 3-methoxybenzenethiolate (B8531926) is expected to be slightly lower than that of unsubstituted benzenethiolate.

Common Nucleophilic Reactions

The thiol group of this compound is a versatile nucleophile for forming carbon-sulfur bonds, a key transformation in drug development.

Caption: Key nucleophilic reaction pathways for 3-methoxybenzenethiolate.

Experimental Protocols

The following sections detail established methodologies for quantifying the acidity and nucleophilicity of thiols.

Protocol: Determination of Nucleophilicity Parameters via Mayr-Patz Kinetics

This method determines the nucleophile-specific parameters N and s by measuring the rates of reaction with a series of reference electrophiles (e.g., quinone methides) with known electrophilicity parameters E.[8]

Caption: Workflow for determining Mayr nucleophilicity parameters (N, s).

Methodology:

-

Solution Preparation: Prepare a stock solution of the thiophenolate in anhydrous DMSO. Prepare separate stock solutions of a series of reference electrophiles (e.g., quinone methides) in the same solvent.[8]

-

Kinetic Analysis: Perform kinetic experiments using a stopped-flow instrument at a constant temperature (e.g., 20 °C).[8]

-

Reaction Monitoring: Mix the thiophenolate solution (under pseudo-first-order conditions with excess thiol) with an electrophile solution. Monitor the reaction by following the disappearance of the electrophile's absorbance at its maximum wavelength (λ_max).[8]

-

Rate Constant Calculation: Fit the absorbance decay to a first-order rate equation to obtain the pseudo-first-order rate constant, kobs. The second-order rate constant, k, is calculated from kobs and the concentration of the thiophenolate.

-

Data Correlation: Repeat the process for several electrophiles with well-characterized E parameters. Plot log k versus the electrophilicity parameter E.

-

Parameter Derivation: A linear correlation should be observed. The slope of this line yields the nucleophile-specific sensitivity parameter s, and the nucleophilicity parameter N can be derived from the intercept.[8]

Protocol: Determination of Thiol pKₐ and Nucleophilicity with a Fluorescent Probe

This method uses the differential reactivity of the thiol (RSH) and thiolate (RS⁻) with the fluorescent reagent monobromobimane (B13751) (mBBr) to determine both pKₐ and nucleophilicity. The reaction of mBBr with the thiolate is significantly faster and results in a fluorescent product.[9]

Methodology:

-

pH-Dependent Rate Measurement: Prepare a series of buffers across a wide pH range.

-

Reaction Initiation: For each pH, initiate the reaction by adding a small volume of a stock solution of mBBr in an organic solvent to a buffered solution containing a known concentration of the thiol.

-

Fluorescence Monitoring: Immediately measure the initial rate of the increase in fluorescence intensity at the emission maximum of the thiol-bimane adduct.[9]

-

pKₐ Determination: Plot the initial reaction rates or the apparent second-order rate constants as a function of pH. Fit the resulting sigmoidal curve to an appropriate pH function that describes the ionization equilibrium. The inflection point of the curve corresponds to the pKₐ of the thiol.[9]

-

Nucleophilicity Measurement: The nucleophilicity of the thiolate is determined from the pH-independent second-order rate constant for its reaction with mBBr, which corresponds to the maximum rate observed at high pH where the thiol is fully deprotonated.[9]

Conclusion

The nucleophilicity of the thiol group in this compound is a well-defined chemical property governed by the inherent reactivity of sulfur and modulated by the electronic effects of the aromatic substituent. The dominant electron-withdrawing inductive effect of the meta-methoxy group enhances the thiol's acidity, increasing the concentration of the highly reactive thiolate anion at a given pH. This intrinsic reactivity allows this compound to serve as a versatile building block in synthetic and medicinal chemistry. The quantitative methods and experimental protocols detailed in this guide provide a robust framework for researchers to characterize, predict, and effectively utilize its nucleophilic properties in the development of new molecular entities.

References

- 1. This compound | 15570-12-4 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 15570-12-4 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers and Analytical Applications of 3-Methoxybenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical grade 3-Methoxybenzenethiol, including its commercial availability, key quality attributes, and detailed experimental protocols for its application in organic synthesis and materials science.

Commercial Availability and Supplier Specifications

This compound (CAS No. 15570-12-4), also known as 3-mercaptoanisole or 3-methoxythiophenol, is readily available from several reputable chemical suppliers. The analytical grade of this compound is crucial for researchers in drug development and other sensitive applications where purity and well-defined specifications are paramount. Below is a comparative summary of the product specifications from leading commercial suppliers.

| Supplier | Product Number | Purity Specification | Analytical Method | Physical Form |

| Sigma-Aldrich | 155705 | 98%[1] | Gas Chromatography (GC) | Liquid[1] |

| Tokyo Chemical Industry (TCI) | M1194 | >98.0% | Gas Chromatography (GC) | Colorless to Almost colorless clear liquid |

| ChemScene | CS-0008476 | ≥98%[2] | Not Specified | Not Specified[2] |

| LGC Standards | TRC-M292965-1G | Not Specified | Not Specified | Neat[3] |

| Simson Pharma Limited | Not Specified | High Quality | Accompanied by Certificate of Analysis | Not Specified[4] |

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [1][2][3] |

| Molecular Weight | 140.20 g/mol | [1][2][3] |

| Boiling Point | 223-226 °C (lit.) | [1][5] |

| Density | 1.13 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.587 (lit.) | [1][5] |

| Storage Temperature | 2-8°C | [1] |

A Certificate of Analysis (CoA) from Sigma-Aldrich for a specific lot (STBL0906) confirms a purity of 98.5% as determined by gas chromatography.

Experimental Protocols

Synthesis of a Raloxifene Intermediate

This compound is a key reactant in the synthesis of intermediates for selective estrogen receptor modulators (SERMs) like Raloxifene. The following protocol is adapted from a reported synthesis of 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone, a precursor to a 3-Aryl-benzothiophene.[6]

Materials:

-

This compound (400 g, 2.8 mol)

-

Ethanol (B145695) (800 mL)

-

20% Potassium Hydroxide (KOH) solution (160 g, 2.8 mol)

-

2-Bromo-1-(4-methoxy-phenyl)-ethanone (652 g, 2.85 mol)

-

Deionized water (1.0 L)

Procedure:

-

To a solution of this compound in ethanol, add the 20% KOH solution dropwise over 1 hour at a temperature of 0-5°C.

-

Stir the mixture for 10 minutes.

-

Add 2-Bromo-1-(4-methoxy-phenyl)-ethanone portion-wise over 1.5 hours, maintaining the temperature at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, add deionized water (1.0 L) and stir for 30 minutes at room temperature.

-

Filter the resulting solid product and wash it with water (200 mL) to obtain the crude product.

Experimental Workflow for Raloxifene Intermediate Synthesis:

Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

Aryl thiols, including this compound, are known to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. This property is valuable in nanotechnology, electronics, and surface engineering. The following is a general protocol for the preparation of SAMs.

Materials:

-

Gold-coated substrates

-

This compound

-

200 proof ethanol

-

Tweezers

-

Sealable containers (e.g., glass vials)

-

Dry nitrogen gas

Procedure:

-

Prepare a 1 mM solution of this compound in 200 proof ethanol.

-

Clean the gold-coated substrates thoroughly.

-

Immerse the clean gold substrate into the thiol solution using tweezers.

-

Backfill the container with dry nitrogen gas and seal it to minimize oxidation.

-

Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.

-

Remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrate with a gentle stream of dry nitrogen gas.

General Workflow for Self-Assembled Monolayer (SAM) Formation:

Potential Signaling Pathway Involvement

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural motifs are present in compounds with known biological activity. For instance, the core structure of Raloxifene, a selective estrogen receptor modulator, is synthesized using a derivative of this compound.[6][7] SERMs act on estrogen receptors, which are involved in complex signaling cascades that regulate gene expression.

The diagram below illustrates a simplified, hypothetical signaling pathway to demonstrate the potential type of cellular involvement for molecules derived from this compound, such as SERMs.

References

- 1. 3-Methoxythiophenol 98 15570-12-4 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | TRC-M292965-1G | LGC Standards [lgcstandards.com]

- 4. This compound | CAS No- 15570-12-4 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | 15570-12-4 [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. heteroletters.org [heteroletters.org]

Methodological & Application

Synthesis of 3-Methoxybenzenethiol from Aryl Iodides: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-methoxybenzenethiol from aryl iodides, specifically 3-iodoanisole (B135260), through a copper-catalyzed cross-coupling reaction. This method offers a practical and efficient route to obtaining aryl thiols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]

Introduction

This compound is a key building block in organic synthesis, utilized in the production of various pharmaceuticals, dyes, and fragrances.[1] The synthesis of aryl thiols from aryl halides is a fundamental transformation in organic chemistry. The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl thioethers, provides a classic approach to this transformation.[3] Modern variations of this reaction often employ soluble copper catalysts and have been refined to proceed under milder conditions than traditional methods which required high temperatures.[3][4] The protocol detailed below describes a copper-catalyzed synthesis of this compound from 3-iodoanisole with a reported yield of 89%.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 3-iodoanisole.

| Parameter | Value | Reference |

| Starting Material | 3-Iodoanisole | [5] |

| Product | This compound | [5] |

| Catalyst | Copper Powder | [5] |

| Sulfur Source | Sodium Sulfide (B99878) Nonahydrate (Na₂S·9H₂O) | [5] |

| Ligand/Additive | 1,2-Ethanedithiol (B43112) | [5] |

| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [5] |

| Temperature | 100 °C | [5] |

| Reaction Time | 20 hours | [5] |

| Yield | 89% | [5] |

Experimental Protocol

This protocol is adapted from a published general procedure for the synthesis of aryl thiols from aryl iodides.[5]

Materials:

-

3-Iodoanisole (1 mmol)

-

Copper powder (6.35 mg, 0.1 mmol)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (720.54 mg, 3 mmol)

-

1,2-Ethanedithiol (8.4 μL, 0.1 mmol)

-

Dimethyl sulfoxide (DMSO) (2 mL)

-

5% Aqueous HCl

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Argon gas

-

Test tube with a magnetic stir bar

-

Oil bath

-

Standard laboratory glassware for workup and purification

-

Column chromatography supplies (silica gel, ethyl acetate/n-hexane)

Procedure:

-

To a test tube containing a magnetic stir bar, add 3-iodoanisole (1 mmol), copper powder (6.35 mg, 0.1 mmol), and sodium sulfide nonahydrate (720.54 mg, 3 mmol).

-

Add dimethyl sulfoxide (2 mL) to the test tube.

-

Flush the test tube with argon gas to create an inert atmosphere.

-

Add 1,2-ethanedithiol (8.4 μL, 0.1 mmol) to the reaction mixture.

-

Place the test tube in a preheated oil bath at 100 °C and stir the mixture for 20 hours.

-

After 20 hours, remove the test tube from the oil bath and allow it to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 5% aqueous HCl and ethyl acetate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under vacuum.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to obtain the desired this compound.

Visualizations

Chemical Reaction Pathway

References

- 1. Page loading... [guidechem.com]

- 2. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Copper-Catalyzed Synthesis of Aryl Thioethers using 3-Methoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of aryl thioethers via a copper-catalyzed cross-coupling reaction between 3-Methoxybenzenethiol and various aryl halides. Aryl thioethers are significant structural motifs in a wide array of pharmaceuticals and functional materials. The described method utilizes an inexpensive and readily available copper(I) iodide catalyst, offering a practical and efficient route to these valuable compounds. This protocol is designed to be a reliable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The carbon-sulfur (C-S) bond is a key linkage in numerous biologically active molecules and organic materials. Consequently, the development of efficient and versatile methods for the synthesis of aryl thioethers has been a significant focus in synthetic organic chemistry. [1][2][3]Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have emerged as a powerful tool for the formation of C-S bonds due to the low cost and low toxicity of copper catalysts compared to other transition metals like palladium. [2][4][5]These reactions typically involve the coupling of a thiol with an aryl halide in the presence of a copper catalyst and a base. [6]This application note details a specific protocol for the synthesis of diaryl thioethers by reacting this compound with a range of aryl halides, catalyzed by copper(I) iodide.

Reaction Principle

The copper-catalyzed synthesis of aryl thioethers from aryl halides and thiols is believed to proceed through a catalytic cycle. While the precise mechanism can vary depending on the specific reaction conditions, a generally accepted pathway involves the formation of a copper(I) thiolate intermediate. This intermediate then reacts with the aryl halide, potentially through pathways such as oxidative addition/reductive elimination, a halogen atom transfer (HAT), or a single-electron transfer (SET) mechanism, to form the desired aryl thioether and regenerate the active copper catalyst. [7][8][9][10]

Experimental Protocol

This protocol describes a general procedure for the copper-catalyzed reaction of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene, or activated aryl chlorides)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane (anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add anhydrous N,N-Dimethylformamide (5 mL) to the reaction vessel.

-